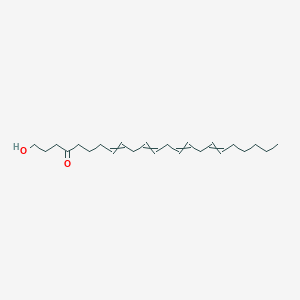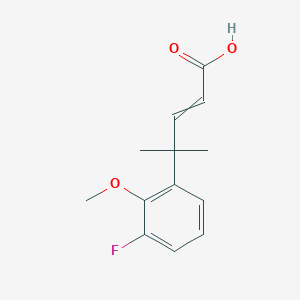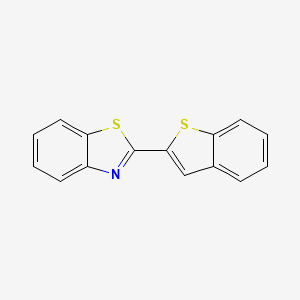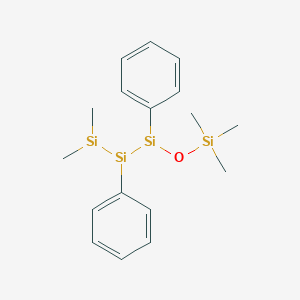
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride typically involves the reaction of 2-methyl-4-pyrimidinamine with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methyl-4-pyrimidinamine+Phosphorus oxychloride→N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.
化学反应分析
Types of Reactions
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a phosphoramidate derivative.
科学研究应用
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate esters.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring a phosphoryl group to other molecules. This activity is crucial in various biochemical pathways and can influence cellular processes.
相似化合物的比较
Similar Compounds
- N,N-Dimethylphosphoramic dichloride
- Phosphoramidic dichloride, methyl-
Comparison
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride is unique due to its specific structure, which includes a pyrimidine ring substituted with a methyl group. This structural feature imparts distinct chemical properties and reactivity compared to other phosphoramidic dichlorides. For example, N,N-Dimethylphosphoramic dichloride has different reactivity due to the presence of dimethyl groups instead of a pyrimidine ring.
属性
CAS 编号 |
801199-53-1 |
|---|---|
分子式 |
C5H6Cl2N3OP |
分子量 |
226.00 g/mol |
IUPAC 名称 |
N-dichlorophosphoryl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6Cl2N3OP/c1-4-8-3-2-5(9-4)10-12(6,7)11/h2-3H,1H3,(H,8,9,10,11) |
InChI 键 |
SCIAKNOHCLCFSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=N1)NP(=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate](/img/structure/B14229571.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)



![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)

![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)


